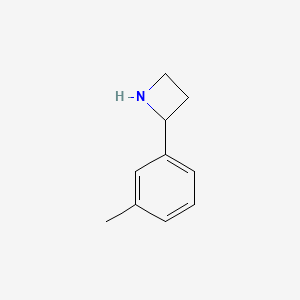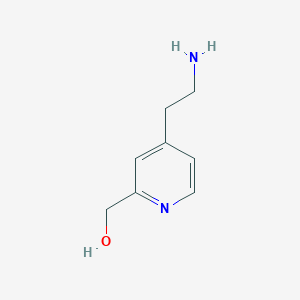
(4-(2-Aminoethyl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Aminoethyl)pyridin-2-yl)methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an aminoethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminoethyl)pyridin-2-yl)methanol typically involves the reaction of 4-(2-Aminoethyl)pyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4-(2-Aminoethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aminoethyl group can be reduced to an ethyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-(2-Carboxyethyl)pyridin-2-yl)methanol.
Reduction: (4-Ethyl)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
(4-(2-Aminoethyl)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a ligand in the development of metal complexes with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-(2-Aminoethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(4-(2-Aminoethyl)pyridine: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
(4-(2-Hydroxyethyl)pyridine: Lacks the amino group, reducing its potential for biological interactions.
(4-(2-Methyl)pyridine: Lacks both the amino and hydroxymethyl groups, making it less reactive.
Uniqueness
(4-(2-Aminoethyl)pyridin-2-yl)methanol is unique due to the presence of both the aminoethyl and hydroxymethyl groups, which provide multiple sites for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
[4-(2-aminoethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c9-3-1-7-2-4-10-8(5-7)6-11/h2,4-5,11H,1,3,6,9H2 |
InChIキー |
AQCWUWVHMSNDGL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CCN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

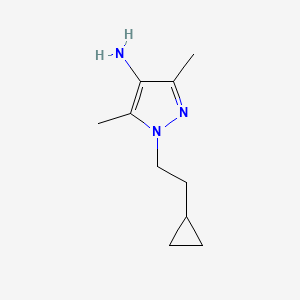
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)

![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
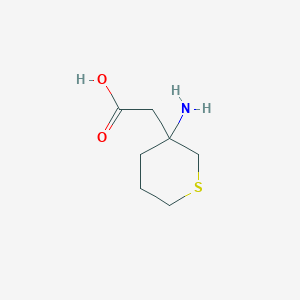


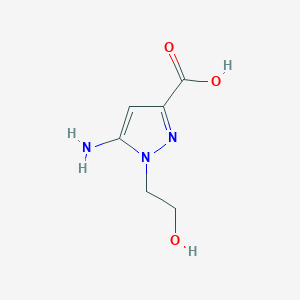

![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
